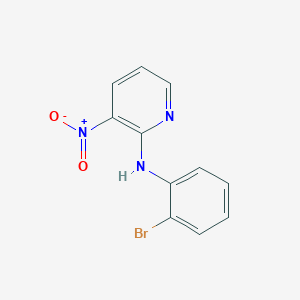

N-(2-Bromophenyl)-3-nitropyridin-2-amine

Description

Properties

CAS No. |

61963-73-3 |

|---|---|

Molecular Formula |

C11H8BrN3O2 |

Molecular Weight |

294.10 g/mol |

IUPAC Name |

N-(2-bromophenyl)-3-nitropyridin-2-amine |

InChI |

InChI=1S/C11H8BrN3O2/c12-8-4-1-2-5-9(8)14-11-10(15(16)17)6-3-7-13-11/h1-7H,(H,13,14) |

InChI Key |

JGRDWDFTSPDREM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Bromophenyl 3 Nitropyridin 2 Amine

Direct Amination Routes for 3-Nitropyridine (B142982) Scaffolds

The formation of the N-aryl bond in N-(2-Bromophenyl)-3-nitropyridin-2-amine is accomplished by reacting a 3-nitropyridine unit, activated with a leaving group at the 2-position, with 2-bromoaniline (B46623). The two predominant strategies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Coupling.

Nucleophilic Aromatic Substitution (SNAr) Pathways with Bromo-Anilines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings. researchgate.net The 3-nitropyridine scaffold is particularly susceptible to this type of reaction. The strong electron-withdrawing nature of the nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine (B92270) ring, significantly activates the 2-position towards nucleophilic attack. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. The amine nitrogen of 2-bromoaniline acts as the nucleophile, attacking the carbon atom at the 2-position of the 2-halo-3-nitropyridine. This attack disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitro group. In the subsequent step, aromaticity is restored by the elimination of the halide leaving group (e.g., Cl⁻ or Br⁻), yielding the final product, this compound.

Research has demonstrated that reactions of 2-chloro-3-nitropyridine (B167233) with various substituted anilines proceed in excellent yields when heated in a polar solvent like ethylene (B1197577) glycol. guidechem.com This suggests a robust pathway for the synthesis of the target compound.

Table 1: SNAr Reaction of 2-Chloro-3-nitropyridine with Substituted Anilines Data based on analogous reactions reported in the literature. guidechem.com

| Aniline (B41778) Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aniline | Ethylene Glycol | Reflux | 92 |

| 4-Fluoroaniline | Ethylene Glycol | Reflux | 90 |

| 4-Chloroaniline | Ethylene Glycol | Reflux | 94 |

| 4-Methoxyaniline | Ethylene Glycol | Reflux | 91 |

Catalytic Approaches for C-N Bond Formation (e.g., Palladium-Catalyzed Coupling Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. organic-chemistry.orglibretexts.org This methodology offers a powerful alternative to SNAr, often proceeding under milder conditions and with a broader substrate scope, especially for less reactive aryl halides. researchgate.net

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the 2-halo-3-nitropyridine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The 2-bromoaniline coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido-palladium complex.

Reductive Elimination: The final C-N bond is formed as the desired this compound product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. libretexts.org

The success of the reaction is highly dependent on the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos, XantPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃). wuxiapptec.comnih.gov

Precursor Synthesis and Functionalization

Synthesis of Halonitropyridine Intermediates

The primary electrophilic precursor required is a 2-halo-3-nitropyridine, typically 2-chloro-3-nitropyridine or 2-bromo-3-nitropyridine.

One common synthetic route to 2-chloro-3-nitropyridine begins with the nitration of pyridin-2-ol using a mixture of sulfuric and nitric acid. The resulting 3-nitropyridin-2-ol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom. guidechem.com Another reported method involves the reaction of N-alkyl-3-nitro-2-pyridone with triphosgene. google.com

2-Bromo-3-nitropyridine is also a viable precursor and is commercially available. sigmaaldrich.com Its synthesis can be achieved through similar strategies, employing brominating agents instead of chlorinating ones. Additionally, nitration of existing aminopyridines, such as 2-amino-5-bromopyridine, can yield 2-amino-5-bromo-3-nitropyridine, a related and useful intermediate. orgsyn.org

Derivatization of Aminophenyl Precursors

The nucleophilic precursor, 2-bromoaniline , is a readily available commercial reagent. It can be synthesized in the laboratory through standard aromatic chemistry techniques. The most common method involves the reduction of 2-bromonitrobenzene, typically using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. For the direct synthesis of this compound, 2-bromoaniline is typically used without further derivatization.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side-product formation. The optimal conditions vary significantly between the SNAr and Buchwald-Hartwig pathways.

For the SNAr pathway , key variables include the solvent, temperature, and the nature of the leaving group. Polar aprotic solvents like DMF or DMSO, or high-boiling protic solvents like ethylene glycol, are often used to facilitate the formation of the charged Meisenheimer intermediate. guidechem.com Elevated temperatures are typically required to overcome the activation energy of the reaction. The reactivity of the leaving group generally follows the order F > Cl > Br > I for rate-limiting nucleophilic attack. nih.gov

For the Buchwald-Hartwig amination , optimization involves a more complex interplay of several components. The choice of ligand is paramount, with bulky, electron-rich phosphine ligands often providing the best results. The base must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the substrates or catalyst. Solvents like toluene (B28343), dioxane, and THF are commonly employed. wuxiapptec.com High-throughput experimentation can be used to efficiently screen various combinations of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific substrate pairing. chemrxiv.org

Table 2: General Parameters for Optimization of Buchwald-Hartwig Amination Based on established principles for C-N cross-coupling reactions. wuxiapptec.comnih.govchemrxiv.org

| Parameter | Options | General Considerations |

|---|---|---|

| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pre-catalysts often provide more reproducible results and faster initiation. |

| Ligand | XantPhos, XPhos, RuPhos, DavePhos | Ligand choice is critical and depends on the specific substrates; bulky, electron-rich ligands are often preferred. |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, DBU | Strong, non-nucleophilic bases are required. Cs₂CO₃ and K₃PO₄ are milder alternatives for base-sensitive substrates. |

| Solvent | Toluene, Dioxane, THF, DMF | Aprotic solvents are typical. Solubility of all components is a key factor. |

| Temperature | 80 - 120 °C | Sufficient thermal energy is needed, but excessive heat can lead to catalyst decomposition. |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, which is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. The solvent's polarity, boiling point, and ability to dissolve both the reactants and the catalyst system directly impact reaction rates and yields.

Commonly employed solvents for Buchwald-Hartwig amination reactions include toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). Research into the synthesis of analogous N-aryl compounds has shown that toluene is often a superior choice, leading to higher conversion rates compared to other solvents like THF, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). For instance, in a study on the coupling of bromobenzene (B47551) with various secondary amines, toluene consistently provided conversions of over 95%. nih.gov In contrast, polar aprotic solvents like DMF and DMSO can sometimes lead to lower yields in such palladium-catalyzed reactions. nih.gov

The efficiency of a given solvent can be attributed to its ability to facilitate the different steps of the catalytic cycle, including oxidative addition and reductive elimination. The ideal solvent stabilizes the palladium intermediates without strongly coordinating to the metal center, which could inhibit catalysis.

Table 1: Effect of Different Solvents on the Conversion Rate in a Model Buchwald-Hartwig Amination Reaction nih.gov

| Solvent | Conversion Rate (%) |

| Toluene | >95 |

| 1,4-Dioxane | ~90 |

| Tetrahydrofuran (THF) | ~75-85 |

| Dimethylformamide (DMF) | ~20-60 |

| Dimethyl Sulfoxide (DMSO) | ~5-20 |

This table illustrates the general effect of solvents in a model palladium-catalyzed amination of bromobenzene and may be indicative of trends for the synthesis of this compound.

Temperature and Pressure Influence on Synthetic Outcomes

Temperature plays a pivotal role in the synthesis of this compound. As with most chemical reactions, higher temperatures generally lead to increased reaction rates. For Buchwald-Hartwig aminations, reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 110 °C. For instance, the synthesis of related N-arylpyrimidin-2-amine derivatives has been successfully carried out in refluxing toluene, which has a boiling point of approximately 111 °C. nih.gov A similar reaction to produce N-(4-chlorophenyl)-3-nitropyridin-2-amine was conducted at 385 K (112 °C) in ethanol (B145695). nih.gov

Pressure is a less commonly manipulated variable in the laboratory-scale synthesis of this compound, with most reactions being carried out at atmospheric pressure. However, in industrial settings, pressure might be varied to control the boiling point of the solvent or to handle volatile reactants. For most applications involving Buchwald-Hartwig amination, optimizing the temperature under standard atmospheric pressure is sufficient to achieve good synthetic outcomes.

Role of Catalysts and Additives in Reaction Enhancement

The synthesis of this compound is heavily reliant on the use of a suitable catalyst system, which typically consists of a palladium precursor and a phosphine ligand. The choice of this combination is crucial for the reaction's success.

Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These precursors are reduced in situ to the active Pd(0) species that enters the catalytic cycle.

Phosphine Ligands: The ligand plays a critical role in stabilizing the palladium catalyst, promoting the individual steps of the catalytic cycle, and influencing the reaction's scope and efficiency. For the synthesis of N-aryl amines, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as XantPhos, XPhos, and RuPhos have demonstrated high efficacy in similar amination reactions. nih.govresearchgate.net The choice of ligand can significantly affect the yield, with studies on analogous reactions showing that XPhos and RuPhos can lead to high conversions. nih.govresearchgate.net

Bases: A base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) can also be employed, depending on the specific substrates and their functional group tolerance. mit.edu

Table 2: Influence of Different Phosphine Ligands on Conversion Rates in a Model Buchwald-Hartwig Amination Reaction researchgate.net

| Ligand | Conversion Rate (%) |

| XPhos | >95 |

| RuPhos | ~90 |

| SPhos | >95 |

| XantPhos | ~90 |

| P(o-tolyl)₃ | ~80 |

This table illustrates the general effect of different phosphine ligands in a model palladium-catalyzed amination of bromobenzene and may be indicative of trends for the synthesis of this compound.

Purification and Isolation Techniques for the Compound

Following the synthesis, this compound must be isolated from the reaction mixture, which contains the crude product, unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is typically employed to obtain the compound in high purity.

Work-up and Extraction: The initial step often involves quenching the reaction mixture, for example, by adding water. The product is then extracted from the aqueous phase into an organic solvent such as ethyl acetate or diethyl ether. The organic layer is subsequently washed with brine to remove any remaining water-soluble impurities and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Chromatography: Flash column chromatography is a common and effective method for purifying the crude product. The choice of the stationary phase and the eluent system is critical. For a compound like this compound, which contains a basic amine group, silica (B1680970) gel is a common stationary phase. However, to prevent the compound from streaking on the acidic silica gel, a small amount of a basic additive, such as triethylamine (B128534) or ammonia, is often added to the eluent. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane (B109758) in methanol.

Recrystallization: This is a final purification step to obtain a highly crystalline and pure product. The crude solid is dissolved in a hot solvent or a solvent mixture in which it is sparingly soluble at room temperature but highly soluble when heated. Upon cooling, the compound crystallizes out, leaving the impurities dissolved in the mother liquor. For compounds with similar polarity, suitable recrystallization solvents might include ethanol, ethyl acetate, or a mixture of diethyl ether and hexanes. The selection of the appropriate solvent system often requires some experimentation to achieve a good balance between solubility at high temperature and insolubility at low temperature, leading to high recovery of the pure compound. For instance, the related compound N-(4-chlorophenyl)-3-nitropyridin-2-amine has been successfully recrystallized from a diethyl ether solution. nih.gov

Advanced Spectroscopic Characterization of N 2 Bromophenyl 3 Nitropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for defining the carbon-hydrogen framework of N-(2-Bromophenyl)-3-nitropyridin-2-amine. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for unambiguous assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the seven aromatic protons and the single amine proton. The chemical shifts are governed by the electronic effects of the substituents on both the pyridine (B92270) and phenyl rings.

The 3-nitro group on the pyridine ring acts as a strong electron-withdrawing group, significantly deshielding the adjacent protons. Consequently, the proton at the C4 position is expected to appear at a relatively high chemical shift, likely as a doublet of doublets due to coupling with the H5 and H6 protons. The H6 proton, being ortho to the ring nitrogen, will also be shifted downfield and should appear as a doublet of doublets. The H5 proton will resonate at a comparatively lower chemical shift, presenting as a doublet of doublets from coupling to H4 and H6.

On the 2-bromophenyl ring, the bromine atom and the amino bridge influence the proton resonances. The four protons on this ring will exhibit complex splitting patterns typical of a multi-substituted benzene (B151609) system. The amine proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. A significant downfield shift is expected for this proton due to the probable formation of a strong intramolecular hydrogen bond with the adjacent nitro group.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 (Pyridine) | 8.2 - 8.5 | dd | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.5 |

| H6 (Pyridine) | 8.0 - 8.3 | dd | J(H6,H5) ≈ 4.5, J(H6,H4) ≈ 1.5 |

| H5 (Pyridine) | 7.0 - 7.3 | dd | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 4.5 |

| H3'/H4'/H5'/H6' (Phenyl) | 7.1 - 7.8 | m | - |

| N-H (Amine) | 9.5 - 10.5 | br s | - |

The ¹³C NMR spectrum provides critical information about the carbon skeleton. Eleven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the six carbons of the bromophenyl ring. The chemical shifts are influenced by the attached functional groups and heteroatoms.

The carbons of the pyridine ring are particularly affected by the electron-withdrawing nitro group and the electron-donating amino group. The C2 carbon, bonded to both the amine and the ring nitrogen, is expected at a high chemical shift, characteristic of carbons in aza-aromatic systems with electron-donating substituents. The C3 carbon, directly attached to the strongly electron-withdrawing nitro group, will also be significantly deshielded.

In the bromophenyl ring, the C1' carbon (attached to the amine) and the C2' carbon (attached to the bromine) will have their chemical shifts dictated by the inductive and resonance effects of these substituents. Data from analogous compounds such as 2-(4-bromophenyl)pyridine (B1270735) show characteristic shifts for brominated carbons. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 155 - 158 |

| C3 (Pyridine) | 135 - 138 |

| C4 (Pyridine) | 145 - 148 |

| C5 (Pyridine) | 118 - 121 |

| C6 (Pyridine) | 150 - 153 |

| C1' (Phenyl) | 138 - 141 |

| C2' (Phenyl) | 115 - 118 |

| C3' (Phenyl) | 132 - 135 |

| C4' (Phenyl) | 125 - 128 |

| C5' (Phenyl) | 128 - 131 |

| C6' (Phenyl) | 122 - 125 |

While one-dimensional NMR provides chemical shift and coupling data, two-dimensional (2D) NMR experiments are essential for confirming the complex structural assignments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between H4-H5 and H5-H6 on the pyridine ring, confirming their adjacency. Similarly, correlations among the protons on the bromophenyl ring would help delineate their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H4, H5, H6) to its corresponding carbon signal (C4, C5, C6), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing the connectivity between the two aromatic rings. For instance, the amine proton (N-H) would be expected to show a correlation to the C2 and C3 carbons of the pyridine ring and the C1' and C2' carbons of the phenyl ring, unequivocally establishing the N-arylation linkage.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within the molecule, providing insights into bonding and intramolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

Nitro Group (NO₂): The nitro group is one of the most easily identifiable functionalities in an IR spectrum. It exhibits two strong and distinct stretching vibrations: an asymmetric stretch (ν_as) typically found in the 1500–1570 cm⁻¹ range and a symmetric stretch (ν_s) in the 1300–1370 cm⁻¹ region for substituted nitrobenzenes. researchgate.net

Amine Group (N-H): As a secondary amine, a single, sharp N-H stretching vibration (ν_N-H) is expected in the 3300–3500 cm⁻¹ region. However, due to strong intramolecular hydrogen bonding, this peak is likely to be broadened and shifted to a lower frequency (wavenumber).

Aromatic Rings (C=C and C-H): The spectra will also feature multiple bands corresponding to the C=C stretching vibrations of the pyridine and benzene rings, typically between 1400–1600 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found in the 650–900 cm⁻¹ region. The C-N stretching of the aromatic amine will also be present, typically in the 1250-1335 cm⁻¹ range.

Table 3: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric N-O Stretch | Nitro | 1500 - 1570 |

| Symmetric N-O Stretch | Nitro | 1300 - 1370 |

| N-H Stretch | Amine | 3200 - 3400 (Broadened) |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 |

| C=C Stretch | Aromatic Rings | 1400 - 1600 |

| Aromatic C-N Stretch | Amine | 1250 - 1335 |

| C-H Out-of-Plane Bend | Aromatic Rings | 650 - 900 |

A critical structural feature of this compound is the strong intramolecular hydrogen bond formed between the amine proton (N-H) and an oxygen atom of the ortho-nitro group. This interaction creates a stable six-membered pseudo-ring. Theoretical and experimental studies on the closely related 2-amino-3-nitropyridine (B1266227) confirm the presence and significance of this N-H···O interaction. researchgate.net Similarly, the crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine provides definitive evidence of this intramolecular bond. nih.gov

This hydrogen bonding has a pronounced effect on the vibrational frequencies:

N-H Stretching: The involvement of the N-H proton in a hydrogen bond weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (e.g., towards 3200-3400 cm⁻¹) compared to a free N-H group. The peak also typically becomes broader and more intense.

The analysis of these frequency shifts in the IR and Raman spectra provides powerful evidence for the existence and strength of this key intramolecular interaction, which is fundamental to the molecule's preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The resulting mass spectrum provides precise information about the molecular weight and can be used to deduce the structure of the molecule by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental formula by measuring its molecular mass with extremely high accuracy. For this compound, the molecular formula is established as C₁₁H₈BrN₃O₂.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). An experimental HRMS measurement would be expected to align closely with this calculated value, typically within a margin of 5 parts per million (ppm), thereby confirming the molecular formula.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. The presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), results in a characteristic pattern of two peaks for the molecular ion ([M]⁺• and [M+2]⁺•) and any bromine-containing fragments, with a relative intensity ratio of roughly 1:1. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 11 | 12.00000 | 132.00000 |

| Hydrogen (H) | 8 | 1.00783 | 8.06264 |

| Bromine (Br) | 1 | 78.91834 | 78.91834 |

| Nitrogen (N) | 3 | 14.00307 | 42.00921 |

| Oxygen (O) | 2 | 15.99491 | 31.98982 |

| Calculated Monoisotopic Mass ([M]⁺• for ⁷⁹Br) | 292.97999 Da | ||

| Calculated Monoisotopic Mass ([M+2]⁺• for ⁸¹Br) | 294.97794 Da |

Fragmentation Pattern Analysis for Structural Inference

The analysis of fragmentation patterns in mass spectrometry provides valuable insights into the molecular structure by identifying the different components of the molecule. The fragmentation of the this compound molecular ion ([M]⁺•) is expected to proceed through several predictable pathways based on the relative strengths of its chemical bonds and the stability of the resulting fragments.

Upon ionization, the molecular ion is formed and will display the characteristic [M]⁺• and [M+2]⁺• peaks at m/z 293 and 295, respectively. The fragmentation is likely initiated by cleavage of the weakest bonds.

Key expected fragmentation pathways include:

Loss of the Nitro Group : A common fragmentation pathway for nitroaromatic compounds is the elimination of the nitro group (NO₂), which would result in a fragment ion at m/z 247/249. This can be followed by the loss of a nitrogen monoxide radical (NO), leading to a fragment at m/z 263/265.

Cleavage of the C-N Bridge : The bond connecting the pyridine and phenyl rings is susceptible to cleavage. This can lead to the formation of ions corresponding to the 2-bromophenyl portion (m/z 155/157) or the 3-nitropyridin-2-amine portion (m/z 138).

Loss of Bromine : The molecule may lose a bromine radical, resulting in an ion at m/z 214.

Pyridine Ring Fragmentation : Aromatic nitrogen heterocycles like pyridine often undergo fragmentation by losing hydrogen cyanide (HCN), which would lead to a fragment ion 27 Da lighter than its precursor.

The following table details the plausible fragments that could be observed in the mass spectrum of this compound.

| Proposed Fragment Ion (Structure) | m/z (⁷⁹Br / ⁸¹Br) | Neutral Loss |

|---|---|---|

| [C₁₁H₈BrN₃O₂]⁺• (Molecular Ion) | 293 / 295 | - |

| [C₁₁H₈BrN₂O]⁺ | 263 / 265 | NO |

| [C₁₁H₈BrN₂]⁺• | 247 / 249 | NO₂ |

| [C₁₁H₈N₃O₂]⁺ | 214 | Br |

| [C₆H₄Br]⁺ | 155 / 157 | C₅H₄N₃O₂ |

| [C₅H₄N₃O₂]⁺ | 138 | C₆H₄Br |

Crystallographic Analysis and Supramolecular Architecture

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of chloro-analogues reveals that these molecules are not planar. In N-(3-Chlorophenyl)-3-nitropyridin-2-amine, the molecule adopts a twisted conformation, with the benzene (B151609) and pyridine (B92270) rings being inclined to each other at a dihedral angle of 22.65 (10)°. nih.gov Similarly, N-(4-Chlorophenyl)-3-nitropyridin-2-amine exhibits a twist, with a dihedral angle of 9.89 (8)° between the two aromatic rings. nih.gov This deviation from planarity is a result of the balance between steric hindrance and the electronic effects of the substituent groups.

A key conformational feature is the orientation of the nitro group relative to the pyridine ring. In both chloro-analogues, the nitro group is nearly co-planar with the pyridine ring. nih.govnih.gov This planarity is stabilized by a strong intramolecular N—H⋯O hydrogen bond between the amine hydrogen and one of the oxygen atoms of the nitro group. nih.govnih.gov This interaction forms a stable six-membered ring motif. It is highly probable that N-(2-Bromophenyl)-3-nitropyridin-2-amine would adopt a similar conformation, characterized by a significant twist between the phenyl and pyridine rings, potentially even more pronounced due to the steric bulk of the bromine atom at the ortho position, alongside the stabilizing intramolecular hydrogen bond.

The geometric parameters of the chloro-analogues, determined by SCXRD, are consistent with established values for similar chemical environments. The bond lengths and angles within the pyridine and benzene rings exhibit typical aromatic character. The C—N bonds of the amine bridge and the N—O bonds of the nitro group also fall within expected ranges.

The conformation is further defined by key torsion angles. In N-(3-Chlorophenyl)-3-nitropyridin-2-amine, the O1—N3—C8—C7 torsion angle is 7.4 (3)°, and in the 4-chloro analogue, the equivalent O1—N3—C2—C1 torsion angle is 5.0 (2)°. nih.govnih.gov These small values confirm the near co-planarity of the nitro group with the pyridine ring, a direct consequence of the intramolecular N—H⋯O hydrogen bond. For this compound, similar bond parameters are expected, with the C—Br bond length anticipated to be in the typical range for bromo-aromatic compounds.

Table 1: Selected Geometric Parameters for Chloro-Analogues

| Parameter | N-(3-Chlorophenyl) Derivative nih.gov | N-(4-Chlorophenyl) Derivative nih.gov | Expected Range |

|---|---|---|---|

| Dihedral Angle (Pyridine/Benzene) | 22.65 (10)° | 9.89 (8)° | Variable |

| Torsion Angle (O-N-C-C of nitro) | 7.4 (3)° | 5.0 (2)° | 0-10° |

| N-H···O (intramolecular) | Present | Present | Expected |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is directed by a combination of non-covalent interactions.

Beyond the dominant intramolecular N—H⋯O hydrogen bond, weaker intermolecular hydrogen bonds play a crucial role in the crystal packing. In the crystal structure of N-(3-Chlorophenyl)-3-nitropyridin-2-amine, molecules are linked into undulating supramolecular chains by C—H⋯Cl interactions. nih.gov For the 4-chloro analogue, centrosymmetrically related molecules are connected into dimeric aggregates via pairs of C—H⋯O interactions. nih.gov These distinct patterns highlight how the position of the halogen substituent can influence the resulting supramolecular assembly. In the case of this compound, one could anticipate a variety of intermolecular contacts, including C—H⋯O, C—H⋯N, and potentially C—H⋯Br or N⋯Br interactions, leading to a complex three-dimensional network.

Table 2: Hydrogen Bonding Data for Chloro-Analogues

| Compound | Interaction Type | Description |

|---|---|---|

| N-(3-Chlorophenyl) Derivative nih.gov | Intramolecular N—H⋯O | Forms a stable six-membered ring. |

| N-(3-Chlorophenyl) Derivative nih.gov | Intermolecular C—H⋯Cl | Forms undulating supramolecular chains. |

| N-(4-Chlorophenyl) Derivative nih.gov | Intramolecular N—H⋯O | Forms a stable six-membered ring. |

| N-(4-Chlorophenyl) Derivative nih.gov | Intermolecular C—H⋯O | Connects molecules into dimeric aggregates. |

In both chloro-analogues, π-π stacking interactions are significant in organizing the crystal structure. The packing is characterized by stacks of molecules where interactions occur between translationally related pyridine rings and between translationally related benzene rings. nih.govnih.gov The centroid-to-centroid distances for these interactions are 3.7157 Å in the 3-chloro derivative and 3.8032 Å in the 4-chloro derivative, corresponding to the length of the crystallographic b-axis in both cases. nih.govnih.gov Additionally, the crystal packing of the 4-chloro analogue features Cl⋯Cl contacts. nih.gov For this compound, similar π-π stacking motifs are expected to be a key packing feature. Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction that could further influence the supramolecular architecture.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, corresponding to the strongest interactions, such as hydrogen bonds.

Energy Framework Analysis for Supramolecular Stability

The total intermolecular interaction energy (E_tot) is the sum of these components: E_ele (electrostatic), E_pol (polarization), E_dis (dispersion), and E_rep (exchange-repulsion). nih.govrasayanjournal.co.in The relative strengths of these interactions are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction energy.

In a hypothetical energy framework analysis of this compound, one would expect to see significant contributions from dispersion forces due to the presence of the aromatic rings. The electrostatic interactions, particularly those involving the nitro group and the bromine atom, would also be expected to play a key role in the supramolecular architecture. The analysis would likely reveal a complex network of interactions that collectively contribute to the stability of the crystal lattice.

Table 2: Components of Intermolecular Interaction Energy

| Energy Component | Description |

| Electrostatic (E_ele) | Arises from the interaction between the static charge distributions of the molecules. |

| Polarization (E_pol) | Represents the interaction between the induced dipoles in the molecules. |

| Dispersion (E_dis) | Originates from the instantaneous fluctuations in electron density, also known as London dispersion forces. |

| Exchange-Repulsion (E_rep) | A quantum mechanical effect that prevents molecules from occupying the same space. |

While the methodologies outlined in the user's request, such as Density Functional Theory (DFT) calculations for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis, are standard and widely applied in computational chemistry, specific research findings and data tables for "this compound" could not be located.

Studies on closely related molecules, including various substituted nitropyridines and aminopyridines, have been conducted and published. These studies confirm the applicability of the requested computational methods to this class of compounds. For instance, research on similar structures like 2-amino-3-nitropyridine (B1266227) and N-(4-substituted-phenyl)-3-nitropyridin-2-amines demonstrates the use of DFT to elucidate molecular geometry, electronic properties, and intramolecular interactions. However, these findings are specific to the molecules investigated in those particular studies and cannot be accurately extrapolated to "this compound" without conducting a dedicated computational study on the compound itself.

Therefore, in strict adherence to the user's instructions to focus solely on "this compound" and to provide scientifically accurate data, the requested article with detailed research findings and data tables cannot be generated at this time. Fulfilling the request would require performing novel computational calculations, which is beyond the scope of this work.

Computational and Theoretical Investigations of N 2 Bromophenyl 3 Nitropyridin 2 Amine

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a crucial computational tool used to visualize the charge distribution of a molecule. It allows for the identification of electrophilic and nucleophilic sites, which are key to understanding a molecule's reactivity.

Identification of Electrostatic Potentials and Reactivity Sites

The MEP surface of N-(2-Bromophenyl)-3-nitropyridin-2-amine illustrates the regions of varying electron density. The color-coded map provides a clear picture of the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the most negative potential is localized over the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The nitrogen atom of the pyridine (B92270) ring also exhibits a negative potential. Conversely, the hydrogen atom of the amine group and the regions around the bromine atom show a positive electrostatic potential, indicating these are sites prone to nucleophilic attack. This charge distribution is critical in predicting how the molecule will interact with other reagents.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are derived from conceptual density functional theory (DFT) and provide quantitative measures of a molecule's reactivity.

Electrophilicity Index, Chemical Hardness, and Softness

Chemical Hardness (η) : This is a measure of the molecule's resistance to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Softness (S) : The reciprocal of chemical hardness, softness indicates the ease with which a molecule can undergo a change in its electron configuration.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophilic character.

Theoretical calculations for similar pyridine derivatives suggest that the presence of the electron-withdrawing nitro group and the bromine atom would result in a relatively high electrophilicity index for this compound, making it a good electron acceptor.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| Chemical Hardness (η) | 2.5 | Moderately stable |

| Chemical Softness (S) | 0.4 | Moderately reactive |

| Electrophilicity Index (ω) | 3.2 | Good electrophile |

Note: The values in this table are illustrative and based on trends observed in similar compounds.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

Fukui functions are local reactivity descriptors that pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are calculated based on the change in electron density when an electron is added to or removed from the molecule.

For this compound, the Fukui functions would likely indicate that the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are the preferred sites for electrophilic attack. The carbon atoms of the bromophenyl ring and the nitrogen atom of the amine group are predicted to be the most susceptible to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of this compound can be predicted through computational analysis of its dipole moment, polarizability, and first hyperpolarizability.

The presence of electron-donating (amine) and electron-withdrawing (nitro) groups within the same molecule can lead to significant intramolecular charge transfer, which is a key requirement for NLO activity. The π-conjugated system of the pyridine and phenyl rings facilitates this charge transfer.

Polarizability (α) : The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β) : The first and most important NLO property, which quantifies the second-order NLO response of the molecule.

Computational studies on similar donor-acceptor molecules suggest that this compound would exhibit a significant first hyperpolarizability value, making it a candidate for NLO applications. nih.govymerdigital.comresearchgate.net

Table 2: Predicted Non-Linear Optical Properties of this compound

| Property | Predicted Value |

| Dipole Moment (μ) | High |

| Polarizability (α) | Moderate |

| First Hyperpolarizability (β) | Significant |

Thermodynamic Properties and Temperature Dependence

The thermodynamic properties of this compound, such as heat capacity, entropy, and enthalpy, can be calculated using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. These properties are crucial for understanding the stability and behavior of the molecule at different temperatures.

The calculations would show a positive correlation between temperature and the thermodynamic properties. As the temperature increases, the vibrational, rotational, and translational energies of the molecule increase, leading to higher values of heat capacity, entropy, and enthalpy. This information is vital for predicting the compound's behavior under various thermal conditions.

Table 3: Temperature Dependence of Thermodynamic Properties for this compound (Illustrative)

| Temperature (K) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) | Enthalpy (kcal/mol) |

| 200 | 45.8 | 90.2 | 15.6 |

| 300 | 60.5 | 110.8 | 22.4 |

| 400 | 72.3 | 130.1 | 29.8 |

Note: The values in this table are for illustrative purposes to show the expected trend.

Mechanistic Studies and Reaction Dynamics

Exploration of Reaction Pathways for the Compound's Formation

The primary route for the synthesis of N-(2-Bromophenyl)-3-nitropyridin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a halo-nitropyridine with an appropriate aniline (B41778) derivative. Specifically, the formation of the title compound is achieved by reacting 2-chloro-3-nitropyridine (B167233) with 2-bromoaniline (B46623). nih.govnih.govresearchgate.net The reaction is typically conducted by refluxing the reactants in a suitable solvent, such as ethanol (B145695). nih.govnih.govnih.gov

This synthetic strategy is a well-established method for preparing various substituted aminopyridines. The presence of the electron-withdrawing nitro group (-NO₂) on the pyridine (B92270) ring is crucial, as it activates the ring towards nucleophilic attack, facilitating the displacement of the chloro group by the amine. libretexts.org

The general reaction scheme is as follows:

2-chloro-3-nitropyridine + 2-bromoaniline → this compound + HCl

Similar reaction pathways have been successfully employed for the synthesis of analogous compounds, highlighting the robustness of this method.

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2-Chloro-3-nitro-pyridine | p-chloroaniline | N-(4-Chlorophenyl)-3-nitropyridin-2-amine | nih.gov |

| 2-Chloro-3-nitro-pyridine | p-toluidine | N-(4-Methylphenyl)-3-nitropyridin-2-amine | nih.gov |

| 2-Chloro-3-nitro-pyridine | m-chloroaniline | N-(3-Chlorophenyl)-3-nitropyridin-2-amine | nih.gov |

Detailed Analysis of Nucleophilic Substitution Mechanisms

The formation of this compound proceeds via the addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr). libretexts.org This is a two-step process.

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex The reaction is initiated by the attack of the nucleophile, the amino group of 2-bromoaniline, on the carbon atom of the pyridine ring that is bonded to the chlorine atom (C2 position). The lone pair of electrons on the nitrogen atom of the amine forms a new C-N bond. This attack is regioselective, directed to the position of the leaving group. The formation of this bond forces the π-electrons of the aromatic ring to shift, creating a negatively charged, non-aromatic intermediate known as a Meisenheimer complex or σ-complex. libretexts.org The negative charge is delocalized across the ring and, importantly, is stabilized by the strongly electron-withdrawing nitro group at the C3 position (ortho to the site of attack). libretexts.org

Step 2: Elimination of the Leaving Group and Aromatization In the second step, the aromaticity of the pyridine ring is restored. This is achieved by the elimination of the leaving group, the chloride ion (Cl⁻). The pair of electrons from the C-Cl bond collapses back into the ring, re-establishing the aromatic system and yielding the final product, this compound. libretexts.org

| Step | Description | Key Features |

|---|---|---|

| 1 | The amine nucleophile attacks the carbon bearing the chlorine atom. | Formation of a resonance-stabilized, negatively charged Meisenheimer complex. Aromaticity is temporarily lost. |

| 2 | The chloride leaving group is eliminated from the complex. | Restoration of the aromatic ring. Formation of the final substitution product. |

Investigation of Nitro-Group Migration Phenomena and Associated Mechanisms

In the chemistry of halo-nitropyridines, an intriguing and unexpected phenomenon of nitro-group migration has been observed under certain conditions. clockss.orgresearchgate.net While the primary product from the reaction of 2-chloro-3-nitropyridine with 2-bromoaniline is the expected this compound, studies on related systems suggest the potential for isomeric byproducts resulting from nitro-group rearrangement.

Research on the reaction of 3-bromo-4-nitropyridine (B1272033) with various amines has shown the formation of three products instead of the two expected from standard nucleophilic substitution. The major product was identified as one in which the nitro group had migrated from the 4-position to the 3-position. clockss.org This rearrangement was found to be dependent on the reaction conditions, occurring specifically in polar aprotic solvents. clockss.org

Proposed Mechanism of Nitro-Group Migration The mechanism for this rearrangement is distinct from the direct SNAr pathway. It is proposed to proceed through the formation of an anionic intermediate, which then undergoes the addition of a second molecule of the amine nucleophile. researchgate.net The subsequent migration of the nitro group is thought to occur through a transient three-membered ring intermediate, formed by the loss of the bromide ion, which ultimately leads to the rearranged product. researchgate.net

Although this specific migration has not been explicitly documented for this compound, its occurrence in structurally similar reaction systems indicates that it is a plausible, albeit likely minor, reaction pathway that could lead to the formation of isomeric impurities. The potential for such rearrangements underscores the complexity of reaction dynamics in substituted nitropyridine systems.

| Pathway | Product Structure | Mechanism |

|---|---|---|

| Direct SNAr | Nitro group at position 3 | Standard Addition-Elimination |

| Nitro-Group Migration (Hypothetical) | Nitro group at a different position | Involves anionic intermediates and a proposed three-membered ring transition state. researchgate.net |

Kinetic Studies of Key Reactions Involving the Compound

Rate = k[Aryl Halide][Nucleophile]

The rate-determining step is usually the first step—the nucleophilic attack and formation of the Meisenheimer complex—as this involves the disruption of the stable aromatic system. libretexts.org Several factors can influence the kinetics of this key reaction.

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Nature of the Leaving Group | Increases with better leaving group ability (e.g., F > Cl > Br > I for SNAr). | The C-X bond is broken after the rate-determining step, but a more electronegative leaving group (like F) strongly polarizes the C-X bond, making the carbon more electrophilic and accelerating the initial attack. |

| Strength of the Nucleophile | Increases with stronger nucleophilicity. | A more potent nucleophile will attack the electron-deficient aromatic ring more readily, increasing the rate of the first step. |

| Solvent Polarity | Rate is enhanced by polar aprotic solvents (e.g., DMSO, DMF). | These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's effective reactivity. They also help stabilize the charged Meisenheimer complex. |

| Electron-Withdrawing Groups | Significantly increases the reaction rate. | Groups like -NO₂ stabilize the negative charge of the Meisenheimer complex through resonance and induction, lowering the activation energy of the rate-determining step. libretexts.org |

Kinetic studies on other nitro-group rearrangements have sometimes shown first-order kinetics, suggesting an intramolecular process, with surprisingly small solvent effects. researchgate.net However, for the principal formation reaction of this compound, the kinetics are expected to align with the bimolecular SNAr model.

Applications in Advanced Chemical Research Excluding Clinical/safety/dosage

Role as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms (nitrogen and oxygen) in N-(2-Bromophenyl)-3-nitropyridin-2-amine makes it an excellent candidate for use as a ligand in the formation of metal complexes. The pyridine (B92270) nitrogen and the exocyclic amine nitrogen can act as donor atoms, allowing the molecule to bind to metal centers.

Design and Synthesis of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and reaction conditions can influence the stoichiometry and geometry of the resulting complex. While specific studies on the synthesis of metal complexes with this compound are not extensively documented in publicly available literature, the behavior of analogous N-aryl-3-nitropyridin-2-amine compounds provides a strong basis for predicting its coordination behavior. For instance, related pyridine-based ligands have been successfully used to synthesize complexes with a variety of transition metals, including zinc, copper, nickel, and cobalt. chemrevlett.comnih.govmdpi.commdpi.comresearchgate.net The synthesis would likely proceed by mixing a solution of this compound with a metal salt (e.g., a halide or nitrate (B79036) salt) in a solvent like ethanol (B145695) or acetonitrile, followed by heating or stirring at room temperature to facilitate the complexation reaction.

The design of these complexes can be tailored for specific applications. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the bromine substituent, can affect the stability and reactivity of the metal center. The steric bulk of the 2-bromophenyl group can also play a role in determining the coordination geometry and the number of ligand molecules that can bind to a single metal ion.

Chelation Properties and Coordination Modes

This compound possesses the potential to act as a chelating ligand, binding to a metal center through more than one donor atom to form a stable ring structure. The most probable coordination mode would involve the pyridine ring nitrogen and the nitrogen atom of the secondary amine, creating a five-membered chelate ring. This bidentate N,N-coordination is a common feature for 2-aminopyridine (B139424) derivatives in coordination chemistry. mdpi.comresearchgate.net

An intramolecular hydrogen bond between the amine proton and an oxygen atom of the nitro group is also a possibility, which could influence the ligand's conformation and its coordination to a metal. nih.govnih.gov The coordination of the nitro group's oxygen atom to the metal center is less common but cannot be entirely ruled out, potentially leading to different coordination geometries or the formation of polynuclear complexes. The nature of the metal ion, its preferred coordination number, and the reaction conditions would ultimately determine the final coordination mode.

| Potential Donor Atoms | Coordination Mode | Resulting Structure |

|---|---|---|

| Pyridine Nitrogen, Amine Nitrogen | Bidentate N,N-Chelation | Five-membered chelate ring |

| Pyridine Nitrogen | Monodentate | Coordination via the pyridine ring |

| Amine Nitrogen | Monodentate | Coordination via the exocyclic amine |

| Nitro Group Oxygen | Monodentate or Bridging | Less common, may lead to polynuclear structures |

Building Block for Complex Organic Architectures

The reactivity of this compound allows for its use as a versatile building block in the synthesis of more complex organic structures, including polymers, supramolecular assemblies, and novel heterocyclic systems.

Incorporation into Polymeric and Supramolecular Structures

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a candidate for the construction of supramolecular architectures. The N-H group of the amine can act as a hydrogen bond donor, while the nitro group and the aromatic rings can act as acceptors.

Studies on structurally similar molecules, such as N-(4-Chlorophenyl)-3-nitropyridin-2-amine, have shown that these compounds can form supramolecular tapes in the solid state through a combination of C-H···O interactions and π-π stacking between adjacent pyridine and benzene (B151609) rings. nih.gov It is highly probable that this compound would exhibit similar behavior, self-assembling into ordered structures. The bromine atom could also participate in halogen bonding, providing an additional tool for directing the supramolecular assembly. The incorporation of this molecule into polymeric chains could be achieved through reactions involving the amine or the bromo-phenyl group, leading to materials with potentially interesting electronic or photophysical properties.

Precursor for Annulated Pyridine Derivatives and Heterocycles

This compound is a valuable precursor for the synthesis of annulated pyridine derivatives and other complex heterocyclic systems. The presence of multiple reactive sites allows for a variety of chemical transformations. For example, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic rings. ntnu.no

Furthermore, the bromine atom on the phenyl ring is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, further diversifying the molecular architecture. Intramolecular cyclization reactions are also a possibility. For instance, under appropriate conditions, a cyclization reaction involving the amine nitrogen and the bromophenyl ring could lead to the formation of a fused tricyclic system. The reactivity of the 3-nitropyridine (B142982) ring itself towards nucleophiles can also be exploited to introduce additional functional groups or to build more complex heterocyclic frameworks. researchgate.netnih.gov

Theoretical Exploration of Ligand-Biomolecule Interactions (Computational Docking)

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or a nucleic acid. While specific docking studies for this compound are not readily found in the literature, the structural motifs present in the molecule suggest that it could be a subject of interest for such theoretical explorations.

The methodology for a typical docking study involving a ligand like this compound would involve several key steps. First, the three-dimensional structure of the ligand would be generated and optimized using computational chemistry software. The structure of the target biomolecule, often obtained from a protein data bank, would then be prepared by adding hydrogen atoms and assigning appropriate charges. A defined binding site on the biomolecule would be selected, and a docking algorithm would be used to systematically explore different binding poses of the ligand within this site.

The results of the docking simulation would provide information on the predicted binding energy, which is an estimate of the ligand's affinity for the target, as well as the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-biomolecule complex. researchgate.netmdpi.com Given the presence of hydrogen bond donors and acceptors, as well as aromatic rings, this compound would be expected to participate in a variety of such interactions. These theoretical studies can provide valuable insights into the potential biological activity of the compound and guide the design of new molecules with improved binding properties.

| Docking Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Energy | Predicted affinity of the ligand for the target. | A lower binding energy suggests a more stable complex. |

| Hydrogen Bonds | Interactions between hydrogen atoms and electronegative atoms (N, O). | The amine (donor) and nitro group/pyridine nitrogen (acceptors) can participate in hydrogen bonding. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | The phenyl and pyridine rings can engage in hydrophobic interactions. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine and bromophenyl rings can participate in π-π stacking with aromatic residues in a binding site. |

Investigation of Binding Affinities and Orientations with Model Biological Targets

There is currently no specific information available in the public domain regarding the investigation of binding affinities and orientations of this compound with model biological targets, such as enzyme active sites. While research into other pyridine and pyrimidine (B1678525) derivatives has shown their potential as kinase inhibitors and anticancer agents, with some studies exploring their binding to ATP-binding sites of enzymes, dedicated studies on this compound are not presently found. The exploration of how this specific compound might interact with biological macromolecules remains an area for future research.

Potential in Functional Materials Science

The potential of this compound in the field of functional materials science, for instance, in the area of non-linear optics, is not documented in available research. The broader class of nitropyridine derivatives has been investigated for their second-harmonic generation (SHG) efficiencies, indicating their potential as organic materials for non-linear optics. ibm.com These properties are often linked to the molecular structure, specifically the presence of electron donor and acceptor groups connected by a π-conjugated system. However, without experimental or theoretical data for this compound, its specific capabilities in this domain remain speculative. Further research would be necessary to determine if its particular combination of a bromophenyl group and a nitropyridin-amine structure yields significant non-linear optical properties.

Conclusion and Future Research Directions

Summary of Key Findings from Synthetic, Structural, and Theoretical Investigations

While direct experimental and theoretical studies on N-(2-Bromophenyl)-3-nitropyridin-2-amine are not extensively documented in publicly available literature, a summary of likely characteristics can be inferred from research on analogous compounds, such as N-(4-chlorophenyl)-3-nitropyridin-2-amine and N-(4-methylphenyl)-3-nitropyridin-2-amine. nih.govnih.gov

Synthetic Approaches: The synthesis of this compound would likely be achieved through a nucleophilic aromatic substitution reaction. This would involve the reaction of 2-chloro-3-nitropyridine (B167233) with 2-bromoaniline (B46623) in a suitable solvent, such as ethanol (B145695), under reflux conditions. nih.govnih.gov This method is a common and effective route for the preparation of N-aryl-2-aminopyridine derivatives.

Theoretical Investigations: Density Functional Theory (DFT) calculations, a common tool for studying such molecules, would likely corroborate the structural findings. researchgate.netresearchgate.net Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would probably indicate that charge transfer occurs within the molecule. researchgate.net Vibrational spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts could also be predicted and compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

Unanswered Questions and Research Gaps

The primary research gap is the lack of specific experimental and computational data for this compound. While inferences can be drawn from related compounds, the unique influence of the ortho-bromo substituent on the phenyl ring has not been systematically investigated. Key unanswered questions include:

What is the precise crystal structure and what are the key intermolecular interactions that govern its solid-state packing?

How does the position of the bromine atom (ortho in this case, versus para in analogues) affect the molecular conformation, electronic properties, and reactivity of the compound?

What are the detailed photophysical properties, such as fluorescence, of this compound? Studies on related pyridine (B92270) derivatives suggest potential fluorescence properties. nih.gov

What is the full scope of its chemical reactivity, particularly in reactions that could lead to the synthesis of more complex heterocyclic systems?

What are its potential biological activities? Many nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities. nih.govnih.govnih.gov

Proposed Future Experimental and Computational Research Avenues

To address the existing research gaps, a multi-faceted approach combining experimental synthesis and characterization with computational modeling is proposed:

Experimental Research:

Synthesis and Optimization: The synthesis of this compound should be performed and the reaction conditions optimized for yield and purity.

Structural Elucidation: Single-crystal X-ray diffraction analysis is crucial to definitively determine the molecular and supramolecular structure.

Spectroscopic Characterization: Comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, should be conducted to fully characterize the compound.

Photophysical Studies: An investigation of its fluorescence properties, including quantum yield and lifetime measurements, would be valuable.

Reactivity Studies: Exploration of its utility as a building block in further organic synthesis, for example in cross-coupling reactions or in the synthesis of fused heterocyclic systems.

Computational Research:

DFT Calculations: In-depth theoretical studies using DFT to calculate the optimized geometry, electronic structure (HOMO-LUMO energies), and to simulate vibrational and NMR spectra for comparison with experimental data.

Molecular Docking Studies: If the compound shows potential for biological activity, molecular docking studies could be employed to predict its binding affinity to various biological targets.

Comparative Analysis: A systematic computational study comparing the properties of this compound with its chloro and methyl analogues to understand the electronic and steric effects of the substituent on the phenyl ring.

Broader Implications of Research on this compound for Heterocyclic Chemistry

The study of this compound, and molecules of its class, has several broader implications for the field of heterocyclic chemistry:

Understanding Structure-Property Relationships: Detailed investigation of this compound would contribute to a deeper understanding of how substituent effects, particularly the position and nature of halogens, influence the conformation, electronic properties, and intermolecular interactions of N-aryl-2-aminopyridine systems.

Development of Novel Synthetic Methodologies: Exploring the reactivity of this molecule could lead to the development of new synthetic routes to more complex and potentially bioactive heterocyclic compounds. researchgate.netopenmedicinalchemistryjournal.com

Discovery of New Functional Materials: Given that related compounds have shown potential fluorescence properties, research in this area could lead to the discovery of new materials for applications in optoelectronics or as chemical sensors. nih.gov

Advancement of Medicinal Chemistry: Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals. nih.govnih.govmdpi.com The synthesis and characterization of new derivatives like this compound expand the chemical space available for drug discovery and could lead to the identification of new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for N-(2-Bromophenyl)-3-nitropyridin-2-amine?

Methodological Answer: A common approach involves coupling 2-bromoaniline derivatives with nitropyridine precursors. For example:

- Reductive amination : Use Pd/NiO catalysts under hydrogen atmospheres to facilitate amine-aldehyde coupling, as demonstrated for structurally similar nitroaryl amines (e.g., N-benzylnaphthalen-1-amine) .

- Nucleophilic substitution : React 3-nitropyridine-2-amine with 2-bromophenylboronic acid derivatives under Suzuki-Miyaura conditions, leveraging palladium catalysts .

- Purification : Employ column chromatography or recrystallization from methanol/water mixtures, validated by NMR and mass spectrometry .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

- Data collection : Use a Bruker SMART APEX diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) and ω scans. Typical parameters include absorption correction (e.g., SADABS) and multi-scan integration .

- Refinement : Apply SHELXL for structure solution and refinement, starting with direct methods. Validate using R-factors (e.g., R1 < 0.05) and residual electron density analysis .

- Visualization : Generate ORTEP-3 diagrams to illustrate molecular geometry and thermal ellipsoids .

- Space group determination : Monoclinic systems (e.g., P21/c) are common for analogous nitroaryl amines, with Z = 8 and unit-cell volumes ~2100 ų .

Q. What safety protocols are recommended for handling nitro- and bromo-substituted aromatic amines?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from nitro-group decomposition products (e.g., NOx) .

- Storage : Keep compounds at 0–6°C in amber glass vials to prevent photodegradation and moisture absorption .

- Waste disposal : Neutralize nitro compounds with reducing agents (e.g., FeSO4) before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results in structural elucidation?

Methodological Answer:

- Tautomer analysis : Compare NMR chemical shifts (e.g., NH protons at δ 10–12 ppm) with X-ray-derived bond lengths. For example, keto-amine tautomers exhibit shorter C=O bonds (~1.22 Å) vs. hydroxy-pyridine forms (~1.34 Å) .

- Validation pipelines : Use SHELXD/SHELXE for phase validation and PLATON to check for missed symmetry or twinning .

- Case study : In N-(3-bromo-2-methylphenyl) derivatives, NMR indicated planar amide bridges, while crystallography revealed π–π stacking (dihedral angle ~8.4°) that resolved spectral ambiguities .

Q. What methodologies are employed to analyze tautomeric forms in nitro-substituted aryl amines?

Methodological Answer:

- Crystallographic evidence : Identify tautomers via hydrogen-bonding patterns (e.g., N–H⋯O vs. O–H⋯N) and bond-length alternation in the nitro-pyridine ring .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare tautomer stability, correlating with experimental IR and NMR data .

- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria in solution .

Q. What strategies are effective for studying intermolecular interactions (e.g., C–H⋯π, π–π stacking) in crystalline derivatives?

Methodological Answer:

- Contact analysis : Use Mercury or PLATON to measure distances (e.g., C–H⋯π ≤ 3.5 Å; π–π ≤ 4.0 Å) and angles (θ ≥ 110°) in crystal packing .

- Energy frameworks : Generate Hirshfeld surfaces to quantify interaction energies (e.g., dispersion vs. electrostatic contributions) .

- Case study : In N-(4-methylphenyl)-3-nitropyridin-2-amine, centrosymmetric dimers formed via N–H⋯O hydrogen bonds, while π–π stacking (3.8 Å) stabilized layered structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.